tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate is an organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core
Preparation Methods
The synthesis of tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and isopropyl groups: These groups can be introduced through substitution reactions using reagents such as thionyl chloride for chlorination and isopropyl bromide for alkylation.
Esterification: The carboxylate group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate can be compared with similar compounds such as:
tert-butyl 2-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: This compound has a similar core structure but differs in the position of the chloro group.
tert-butyl 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
tert-butyl 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate: This compound has the chloro group at a different position, leading to variations in its chemical properties.
Properties
Molecular Formula |
C15H21ClN2O2 |
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Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 3-chloro-7-propan-2-yl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H21ClN2O2/c1-9(2)13-12-10(6-11(16)7-17-12)8-18(13)14(19)20-15(3,4)5/h6-7,9,13H,8H2,1-5H3 |
InChI Key |
ZZJPPPOGVMIIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)C=C(C=N2)Cl |
Origin of Product |
United States |
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